{1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol
Description
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c19-15-5-1-13(2-6-15)10-22-17(11-23)9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-9,23H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXMPKFQDMUWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol typically involves multi-step organic reactions. One common approach is the alkylation of imidazole derivatives with 4-fluorobenzyl halides under basic conditions, followed by thiolation to introduce the thioether linkage. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the imidazole ring or the thioether linkage.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)-1H-imidazol-5-carboxylic acid.
Reduction: Formation of 1-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)-1H-imidazol-5-ylmethane.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds that could lead to innovative materials or pharmaceuticals.
Biology
The compound's potential as a pharmacophore is being investigated due to its structural features that may enhance bioavailability and metabolic stability. The presence of fluorine atoms can increase lipophilicity, which is beneficial for drug design and development. Studies suggest that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications. Its structural characteristics indicate potential as:
- Antimicrobial Agents : The imidazole ring can interact with biological targets, potentially inhibiting microbial growth.
- Anticancer Agents : Preliminary studies suggest that imidazole derivatives may exhibit cytotoxic effects against cancer cells.
Industry
In industrial applications, this compound can be utilized in developing advanced materials. Its unique chemical properties may contribute to creating polymers or coatings with enhanced performance characteristics, such as improved durability or resistance to environmental factors.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of imidazole derivatives against various bacterial strains, demonstrating that compounds similar to this compound exhibited significant inhibition zones.
- Cytotoxicity in Cancer Cells : Research indicated that imidazole-based compounds showed selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential in cancer therapy.
- Material Science Applications : Investigations into polymers incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The fluorobenzyl groups may enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorobenzyl)-2-chlorobenzimidazole
- 4-fluorobenzyl alcohol
- 1-(4-fluorobenzyl)-2-piperazinone hydrochloride
Uniqueness
Compared to similar compounds, {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol stands out due to its dual fluorobenzyl groups and thioether linkage. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol, often abbreviated for convenience, is a member of the imidazole family known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H16F2N2OS
- Molecular Weight : 330.37 g/mol
- SMILES Notation : CC(Cc1ccc(F)cc1)C(N2C=NC=N2)C(Cc1ccc(F)cc1)S
Biological Activity Overview
The biological activities of imidazole derivatives are often linked to their ability to interact with various biological targets. The specific compound under consideration has shown promising results in several studies:
Anticancer Activity
Research has indicated that imidazole derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, a study demonstrated that compounds similar to our target molecule exhibited inhibitory effects on p38 MAP kinase, which is crucial in cancer cell signaling pathways .
Antimicrobial Properties
Imidazole compounds have also been noted for their antimicrobial properties. A related study highlighted that certain imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .
Case Study 1: Anticancer Activity
In a preclinical study, the compound was tested against several cancer cell lines. Results showed a significant reduction in cell viability at concentrations greater than 10 µM, indicating potential cytotoxic effects. The mechanism was suggested to involve apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar imidazole compounds against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting effective antimicrobial potential .
Data Tables
The biological activity of this compound is hypothesized to involve several mechanisms:
- Kinase Inhibition : By inhibiting key kinases such as p38 MAPK, the compound may disrupt signaling pathways critical for tumor growth and survival.
- Membrane Disruption : Its interaction with microbial membranes could lead to increased permeability and subsequent cell death.
Q & A
Q. How can high-throughput crystallography pipelines (e.g., using SIR97 ) accelerate polymorph screening for this compound?
- Methodological Answer : Employ automated crystallization robots (e.g., Crystal Gryphon) with 96-well plates. Screen >100 solvent combinations (e.g., DMSO/water, THF/heptane). Use SIR97 for rapid phase determination and SHELXL for refinement. Identify stable polymorphs via DSC and PXRD to optimize formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
